Scanlonenyne

Beschreibung

Eigenschaften

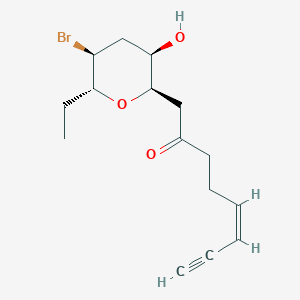

Molekularformel |

C15H21BrO3 |

|---|---|

Molekulargewicht |

329.23 g/mol |

IUPAC-Name |

(Z)-1-[(2R,3R,5S,6R)-5-bromo-6-ethyl-3-hydroxyoxan-2-yl]oct-5-en-7-yn-2-one |

InChI |

InChI=1S/C15H21BrO3/c1-3-5-6-7-8-11(17)9-15-13(18)10-12(16)14(4-2)19-15/h1,5-6,12-15,18H,4,7-10H2,2H3/b6-5-/t12-,13+,14+,15+/m0/s1 |

InChI-Schlüssel |

UGJHRFRUTHOGOT-XITYAHQXSA-N |

Isomerische SMILES |

CC[C@@H]1[C@H](C[C@H]([C@H](O1)CC(=O)CC/C=C\C#C)O)Br |

Kanonische SMILES |

CCC1C(CC(C(O1)CC(=O)CCC=CC#C)O)Br |

Synonyme |

scanlonenyne |

Herkunft des Produkts |

United States |

Structural Elucidation and Stereochemical Analysis

Spectroscopic Methodologies for Structure Determination

The elucidation of the complex molecular architecture of Scanlonenyne relied heavily on a suite of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy was pivotal for determining the carbon framework and relative stereochemistry, while Mass Spectrometry (MS) established the molecular formula, and Infrared (IR) spectroscopy identified key functional groups. researchgate.netscielo.br

NMR spectroscopy, including 1D (¹H and ¹³C) and 2D experiments, provided the most detailed insights into the structure of this compound. scielo.br Analysis of NMR data, often by comparison with related C15-acetogenins like sagonenyne and bisezakyne-B, allowed for a comprehensive structural assignment. mdpi.comsemanticscholar.org

Proton NMR (¹H NMR) is crucial for determining the relative configuration of stereogenic centers through the analysis of proton-proton coupling constants (J values). In acetogenins containing a tetrahydropyran ring, such as this compound, the magnitude of the J values between adjacent protons on the ring is indicative of their dihedral angle and thus their relative orientation (axial or equatorial). mdpi.comsemanticscholar.org For instance, in the closely related compound sagonenyne, analysis of the coupling constants for protons H-9 through H-13 was used to establish the cis relative stereochemistry of the C-13 ethyl group and the carbon side chain at C-9. mdpi.comsemanticscholar.org A similar analytical approach would have been applied to this compound to define the stereochemistry of its tetrahydropyran ring. Furthermore, the multiplicity and chemical shifts of protons in the vinyl group help determine the geometry of the double bond. mdpi.com

Table 1: Representative ¹H NMR Data and Coupling Constants for a C15-Acetogenin Tetrahydropyran Ring This table is illustrative, based on data for analogous compounds like sagonenyne, to demonstrate the application of ¹H NMR in the structural elucidation of this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Inferred Stereochemical Information |

| H-9 | ~4.0 | m | - | Ring proton connectivity |

| H-10 | ~3.8 | m | J = 1.1, 3.2 | Orientation of hydroxyl/substituent |

| H-12 | ~4.2 | m | - | Ring proton connectivity |

| H-13 | ~3.5 | m | - | cis relationship to H-9 |

Carbon-13 NMR (¹³C NMR) spectroscopy is fundamental for defining the carbon skeleton of a molecule. Each unique carbon atom in the structure produces a distinct signal, and the chemical shift (δ) of that signal provides information about its chemical environment (e.g., hybridization, attachment to electronegative atoms). For this compound, the ¹³C NMR spectrum would confirm the presence of 15 carbon atoms, a hallmark of this class of acetogenins. mdpi.commdpi.com The chemical shift for the C-7 carbon would be observed in the characteristic range for a ketone carbonyl (~200-220 ppm), distinguishing it from related compounds like sagonenyne and bisezakyne-B which possess an acetoxyl group at this position. mdpi.com Other key signals would include those for the terminal alkyne, the vinyl group, and carbons bonded to halogens or oxygen within the tetrahydropyran ring. mdpi.comnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts for Key Functional Groups in this compound This table is illustrative, based on known chemical shift ranges and data from similar compounds, to show the role of ¹³C NMR.

| Carbon Atom | Functional Group | Expected Chemical Shift (δ, ppm) |

| C-1 | Terminal Alkyne (sp C) | ~80-85 |

| C-2 | Terminal Alkyne (sp C) | ~75-80 |

| C-3 | Vinyl (sp² C) | ~110-115 |

| C-4 | Vinyl (sp² C) | ~140-145 |

| C-7 | Ketone (C=O) | ~205-215 |

| C-9, C-13 | Ring Carbons (C-O) | ~70-85 |

| C-6, C-12 | Ring Carbons (C-Halogen) | ~45-65 |

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete structure from the individual pieces of information gathered from 1D NMR.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings, allowing for the tracing of spin systems and establishing which protons are adjacent to one another in the molecular structure. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, enabling the definitive assignment of a proton signal to its corresponding carbon signal. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is crucial for piecing together the molecular skeleton by showing long-range correlations (typically over 2-3 bonds) between protons and carbons. For instance, an HMBC experiment on a related compound confirmed the tetrahydropyran ring system by showing a correlation between proton H-9 and carbon C-13, proving their connection through an oxygen atom. mdpi.comnih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are bonded. This is vital for determining the relative configuration of stereocenters. For example, a NOESY correlation between H-9 and H-13 in a similar acetogenin confirmed their syn orientation on the tetrahydropyran ring. mdpi.com

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. sigmaaldrich.com High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. mdpi.comnorbrain.no For a halogenated compound like this compound, the characteristic isotopic pattern of bromine and chlorine atoms in the mass spectrum serves as a clear indicator of their presence and number in the molecule. mdpi.com The fragmentation pattern observed in the mass spectrum can also provide structural clues, as the molecule breaks apart at its weakest bonds, revealing the nature of its constituent substructures.

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule, as different bond types absorb IR radiation at characteristic frequencies. spectroscopyonline.comvscht.cz For this compound, the IR spectrum would display key absorption bands confirming its major functional groups. The presence of a strong absorption band around 1715 cm⁻¹ would be indicative of the C=O stretch of the ketone at C-7. researchgate.net A sharp peak at approximately 3300 cm⁻¹ would confirm the ≡C-H stretch of the terminal alkyne, while the C≡C triple bond stretch would appear as a weaker absorption around 2100 cm⁻¹. scielo.br

13C NMR in Carbon Skeleton Elucidation

Mass Spectrometry (MS) Techniques in Molecular Formula Determination and Fragmentation Analysis

Advanced Structural Confirmation and Stereoisomer Differentiation

The definitive determination of a complex natural product's three-dimensional structure, including its absolute stereochemistry, is a critical step that moves beyond initial spectroscopic analysis. For this compound, a halogenated C15 acetogenin isolated from the red alga Laurencia obtusa, advanced techniques are indispensable for unambiguous structural assignment. scielo.brjcu.edu.au These methods not only confirm the proposed connectivity of atoms but also precisely define their spatial arrangement, which is crucial for understanding biological activity.

X-ray Crystallography in Absolute Configuration Assignment

X-ray crystallography stands as the gold standard for determining the absolute configuration of chiral molecules, provided that a high-quality single crystal can be obtained. researchgate.net This technique relies on the phenomenon of anomalous dispersion (or resonant scattering), where the electrons of atoms in a crystal interact inelastically with X-ray photons. mit.edu This interaction leads to small but measurable differences in the intensities of Bijvoet pairs (reflections hkl and -h -k -l), which breaks Friedel's law and allows for the determination of the absolute structure. researchgate.netmit.edu

The structure of this compound, a six-membered cyclic ether, was definitively established through X-ray crystallography. scielo.br For organic compounds that only contain light atoms (like carbon, hydrogen, and oxygen), the anomalous scattering effect is weak. researchgate.net However, the presence of heavier atoms, such as the bromine atom in this compound's bromopropargyl terminus, significantly enhances the anomalous signal, making the assignment of absolute configuration more reliable. scielo.brmit.edu

The process involves refining the crystal structure against the diffraction data and calculating a parameter, typically the Flack parameter, which indicates whether the determined absolute configuration is correct. chem-soc.si A value close to zero for the Flack parameter, with a small standard uncertainty, provides high confidence in the assigned stereochemistry. chem-soc.si In the absence of heavy atoms, derivatization to introduce an atom like bromine or the use of modern, highly sensitive detectors and advanced statistical methods can still allow for confident assignment, even with just oxygen atoms present. mit.edu

Computational Chemistry Approaches for Stereoisomer Prediction and Validation

In cases where suitable crystals for X-ray analysis cannot be grown, or as a complementary method of validation, computational chemistry offers powerful tools for stereoisomer prediction. These in silico methods have become increasingly accurate and are pivotal in modern structural elucidation.

Density Functional Theory (DFT) has emerged as a robust method for predicting NMR chemical shifts with high accuracy. d-nb.infonih.gov The process involves calculating the magnetic shielding tensors for each nucleus in a molecule using the gauge-including atomic orbital (GIAO) method. nih.govrsc.org These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

For a molecule with multiple chiral centers like this compound, the first step is to generate all possible diastereomers. For each diastereomer, a conformational search is performed to identify the lowest energy conformers. The NMR chemical shifts (both ¹H and ¹³C) are then calculated for these stable conformers, and a Boltzmann-averaged chemical shift is computed based on their relative energies. mdpi.com

The predicted chemical shifts for each potential isomer are then compared with the experimental NMR data. The isomer whose calculated spectrum most closely matches the experimental one is predicted to be the correct structure. The accuracy of these predictions has been shown to be high, often allowing for the confident assignment of relative and absolute configurations. d-nb.infomdpi.com The combination of DFT calculations with experimental data is particularly powerful for resolving ambiguous assignments and confirming complex structures. mdpi.com

Below is a hypothetical table illustrating how DFT-calculated and experimental ¹³C NMR data might be compared for a specific stereoisomer of this compound.

| Atom | Experimental δ (ppm) | Calculated δ (ppm) (Isomer A) | Δδ (ppm) |

| C-1 | 29.8 | 30.1 | -0.3 |

| C-2 | 75.4 | 75.9 | -0.5 |

| C-3 | 35.1 | 34.8 | +0.3 |

| C-4 | 128.6 | 129.0 | -0.4 |

| C-5 | 130.2 | 130.5 | -0.3 |

| C-6 | 68.3 | 68.1 | +0.2 |

| C-7 | 82.5 | 82.9 | -0.4 |

| C-8 | 38.7 | 38.5 | +0.2 |

| C-9 | 25.9 | 26.2 | -0.3 |

| C-10 | 31.4 | 31.0 | +0.4 |

| C-11 | 111.9 | 112.3 | -0.4 |

| C-12 | 140.1 | 140.6 | -0.5 |

| C-13 | 61.2 | 61.5 | -0.3 |

| C-14 | 83.0 | 83.3 | -0.3 |

| C-15 | 4.6 | 4.9 | -0.3 |

This table is for illustrative purposes only and does not represent actual experimental or calculated data for this compound.

The workflow for a DP4 analysis involves:

Generation of all possible stereoisomers.

Conformational analysis and geometry optimization for each isomer using DFT.

Calculation of NMR shielding constants for all low-energy conformers of each isomer.

Computation of Boltzmann-averaged chemical shifts.

Application of the DP4/DP4+ statistical model to compare calculated shifts with experimental data and generate probabilities.

Biosynthetic Investigations

Proposed Biosynthetic Pathways of C15 Acetogenins

C15 acetogenins from marine algae are a distinct class of natural products, differing significantly from the larger, non-halogenated acetogenins found in plants like the Annonaceae family. scielo.brpsu.edu The algal acetogenins are characterized by a C15 backbone, a high degree of halogenation, and terminal groups featuring either an enyne or a bromoallene moiety. scielo.brscienceopen.com

The biosynthesis of C15 acetogenins is understood to originate from the polyketide pathway. scielo.brphcog.com It is widely proposed that these compounds are derived from a common C15 precursor that itself originates from a C16 fatty acid. scielo.brresearchgate.net This initial linear hydrocarbon chain undergoes a series of enzymatic modifications, including oxidation, cyclization, and halogenation, to yield the structurally complex acetogenins observed in Laurencia species.

The formation of the characteristic cyclic ether rings is a critical step in the biosynthesis of these metabolites. This process is mediated by specific enzymes that catalyze complex oxidative and halogenation reactions.

The prevailing hypothesis for cyclic ether formation involves an enzyme-catalyzed oxidative cyclization of a linear polyene precursor. udel.edunih.gov A key proposed intermediate in the biosynthesis of many C15 acetogenins is a linear diol, such as laurediol. acs.orgjst.go.jpacs.org The cyclization is thought to be initiated by a bromonium ion (Br+), generated by a haloperoxidase enzyme. udel.edujst.go.jp This electrophilic bromine species attacks a double bond in the acyclic precursor, forming a cyclic bromonium ion intermediate. researchgate.netvaia.com

This intermediate is then trapped intramolecularly by a hydroxyl group present elsewhere in the chain, leading to the formation of the ether ring and incorporating a bromine atom into the structure. udel.eduacs.orgnih.gov For example, studies with laurediol mimics have shown that lactoperoxidase can catalyze their cyclization into bromoether products, strongly suggesting that laurediols are authentic precursors for these natural products. jst.go.jp This bromonium ion-induced cascade can lead to the formation of various ring sizes, including the five-membered (tetrahydrofuran), six-membered (tetrahydropyran), and medium-sized (seven- to nine-membered) ether rings commonly found in this class of compounds. phcog.comacs.orgnih.gov Alternative mechanisms, such as those involving the intramolecular opening of epoxides assisted by a bromonium ion, have also been proposed to account for the structural diversity of these metabolites. acs.orgnih.govnih.gov

Halogenation, particularly bromination, is a hallmark of Laurencia acetogenins and is intrinsically linked to the cyclization process. scielo.brmdpi.com The enzymes responsible for this transformation are vanadium-dependent haloperoxidases (VHPOs), specifically vanadium bromoperoxidase (V-BrPO), which are abundant in marine algae. udel.edunih.gov These enzymes utilize bromide ions sourced from seawater and hydrogen peroxide to generate a potent electrophilic bromine species, often described as a bromonium ion equivalent. udel.edujst.go.jp This enzymatic reaction is what drives the bromo-etherification cascade, simultaneously incorporating bromine into the molecule and facilitating the formation of the cyclic ether core. udel.edujst.go.jp The regioselectivity and stereoselectivity of this enzymatic halogenation and subsequent cyclization contribute significantly to the vast structural diversity of acetogenins within the Laurencia complex.

Enzymatic Transformations in Cyclic Ether Formation

Oxidative Cyclization Mechanisms (e.g., via Hydroxyl Groups)

Comparative Biosynthesis with Related Acetogenins (e.g., Bisezakyne-B, Sagonenyne, Laurediols)

Scanlonenyne is part of a small and structurally distinct subgroup of C15 acetogenins that possess a single tetrahydropyran (six-membered) ring. mdpi.com This feature is shared by only a few other acetogenins isolated from Laurencia species, such as Bisezakyne-B and the more recently discovered Sagonenyne. mdpi.comresearchgate.net

The biosynthesis of these compounds is believed to diverge from a common linear precursor, likely a C15 acetylenic polyene such as trans-laurencenyne. mdpi.com A proposed pathway suggests that this linear precursor undergoes epoxidation followed by a stereoselective cyclization to form the tetrahydropyran ring. mdpi.com The structural differences between this compound, Bisezakyne-B, and Sagonenyne arise from variations in the subsequent enzymatic modifications of this common cyclic intermediate.

For instance, this compound features a carbonyl group at the C-7 position. mdpi.com In contrast, Bisezakyne-B possesses an acetoxyl group at the same position and is halogenated differently, with chlorine atoms at both C-6 and C-10. mdpi.comresearchgate.net Sagonenyne is characterized by a hydroxyl group at C-10 and a bromine atom at C-6. mdpi.comresearchgate.net These variations in oxidation and halogenation patterns point to the action of highly specific enzymes in the terminal steps of their respective biosynthetic pathways.

Laurediols represent the acyclic diol precursors that are proposed to lead to the formation of many other classes of C15 acetogenins, particularly those with larger eight-membered rings like laurencin, through the bromonium ion-induced cyclization mechanism described previously. acs.orgjst.go.jpacs.org The biosynthetic pathways leading to single-ring systems like this compound and multi-ring or larger-ring systems from laurediols highlight the enzymatic versatility within the Laurencia complex to produce a wide array of structurally diverse metabolites from similar fatty acid-derived precursors.

Table 1: Comparison of Single Tetrahydropyran Ring C15 Acetogenins

| Compound | Key Functional Groups | Halogenation Pattern | Isolated From |

|---|---|---|---|

| This compound | Carbonyl at C-7 | Bromine at C-6 | Laurencia obtusa mdpi.com |

| Bisezakyne-B | Acetoxyl at C-7 | Chlorine at C-6 and C-10 | Japanese Laurencia sp. mdpi.comresearchgate.net |

| Sagonenyne | Acetoxyl at C-7, Hydroxyl at C-10 | Bromine at C-6 | Laurencia obtusa mdpi.comsciprofiles.com |

Chemotaxonomic Implications of Biosynthetic Variation within Laurencia Complex

The Laurencia complex is a group of red algae known for its challenging taxonomy due to high morphological plasticity. scielo.brmdpi.com The secondary metabolites produced by these algae, particularly the C15 acetogenins, have long been recognized as valuable chemotaxonomic markers that can help resolve taxonomic ambiguities. scielo.brphcog.comresearchgate.net

The structural diversity of acetogenins—varying in their carbon skeleton, ring size, degree and type of halogenation, and terminal functionalities—is often species-specific. mdpi.comresearchgate.net These chemical variations are a direct reflection of differences in the biosynthetic machinery, such as the presence, absence, or specificity of the enzymes responsible for cyclization and halogenation. researchgate.net For example, the inability of a particular species to perform certain oxygenation or halogenation reactions can result in a unique metabolic profile that distinguishes it from a morphologically similar species. researchgate.net

The rare occurrence of acetogenins containing a single tetrahydropyran ring, such as this compound and Sagonenyne, has been suggested as a potential chemotaxonomic marker for certain species, like Laurencia obtusa. mdpi.com The co-occurrence of specific sets of acetogenins, likely derived from a common biosynthetic precursor via divergent pathways, can define a "chemical race" or chemotype within a single species, further aiding in its classification and study. scielo.brresearchgate.net Therefore, the analysis of acetogenin profiles provides a powerful tool for understanding the phylogenetic relationships and biodiversity within the chemically prolific Laurencia complex. scienceopen.commdpi.com

Chemical Synthesis Approaches

Asymmetric Total Synthesis Strategies for (+)-Scanlonenyne

The first asymmetric total synthesis of (+)-scanlonenyne was a landmark achievement that provided unambiguous confirmation of its absolute configuration. researchgate.netacs.org This undertaking required the development of a robust synthetic plan capable of controlling multiple stereocenters and constructing the key structural motifs of the molecule, including the substituted tetrahydropyran ring and the halogenated side chain.

In the synthesis of (+)-scanlonenyne, the molecule was conceptually disconnected into two main fragments: a tetrahydropyran core and a side chain. These fragments were synthesized separately and then joined, embodying the principles of a convergent approach. While the primary strategy was convergent, elements of divergent synthesis can be seen in the potential to modify the synthetic route to produce different, but structurally related, natural products from a common intermediate.

A central challenge in the synthesis of (+)-scanlonenyne was the stereoselective construction of the 2,6-disubstituted tetrahydropyran (THP) ring. The precise arrangement of substituents on this core structure is crucial for the molecule's identity and biological activity. Researchers have developed sophisticated methods to control the stereochemistry during the formation of this heterocyclic system.

A key step in the construction of the tetrahydropyran core of (+)-scanlonenyne involved a sequential epimerization and intramolecular hetero-Michael addition. researchgate.netsioc-journal.cn This elegant transformation was employed to form a pyrano-γ-lactone intermediate. The intramolecular oxa-Michael addition, a powerful ring-closing strategy, proceeds by the attack of a hydroxyl group onto an α,β-unsaturated ester. In the context of the scanlonenyne synthesis, this reaction was crucial for establishing the core heterocyclic ring system with a high degree of stereocontrol. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitated this key transformation. researchgate.net

The synthesis of (+)-scanlonenyne showcased a general and highly effective substrate-controlled strategy for the construction of both 2,6-cis- and 2,6-trans-disubstituted tetrahydropyrans. researchgate.net This approach relies on the inherent stereochemistry of the substrate to direct the outcome of subsequent reactions, thereby ensuring the desired stereochemical configuration of the final product. By carefully choosing the starting materials and reaction conditions, the synthesis could be guided to selectively produce the required stereoisomer of the tetrahydropyran ring present in (+)-scanlonenyne. This level of control is paramount in the synthesis of complex molecules with multiple stereocenters.

Following the successful construction of the tetrahydropyran core, the next critical phase of the synthesis was the elaboration of the side chain. This part of the molecule contains a sensitive enyne functionality and a halogen atom, requiring mild and selective chemical transformations.

A highly efficient one-carbon homologation/bromination strategy was a key feature in the elaboration of the side chain of (+)-scanlonenyne. researchgate.netacs.org Homologation, the process of extending a carbon chain by a single carbon atom, was necessary to install the correct chain length. This was followed by a bromination step to introduce the halogen atom. The development of a protocol that could achieve this transformation efficiently and without compromising the sensitive functional groups elsewhere in the molecule was a significant aspect of the total synthesis. researchgate.netresearchgate.net

Side Chain Elaboration Methodologies

Halogenation (e.g., Bromination) Techniques

The introduction of halogen atoms, particularly bromine, at specific stereocenters is a critical and often challenging aspect of synthesizing this compound and related marine natural products. The regioselectivity and stereoselectivity of these reactions are paramount for achieving the correct final structure. While a specific, published bromination protocol for this compound's total synthesis is not detailed in the available literature, the strategies employed for closely related C15 acetogenins provide clear insight into the applicable techniques.

Researchers synthesizing related halogenated natural products have faced significant challenges, such as competing side reactions during halogen installation. For instance, in the synthesis of (+)-srilankenyne, a C15 tetrahydropyran acetogenin, chemists had to overcome a competing semipinacol rearrangement when installing a bromide at the C(12) position. researchgate.net Their solution involved a sequence-sensitive process guided by conformational analysis, termed an A1,3 strain-controlled bromination protocol, to achieve the desired stereochemical outcome. researchgate.net In the synthesis of other related compounds like notoryne, bromination of a key alcohol intermediate has been accomplished using the Hooz procedure. rsc.org Furthermore, innovative strategies such as a "Nucleophile-Assisting Leaving Group" have been developed for the bromination of similar structures, highlighting the need for tailored approaches to control stereochemistry during halogenation. nih.gov These examples underscore that successful halogenation in this class of molecules requires careful substrate control and often the development of novel, specific methodologies to manage the reactivity of complex intermediates.

Cross-Metathesis Applications

Olefin cross-metathesis (CM) has become a powerful and widely adopted tool in modern organic synthesis, prized for its ability to form carbon-carbon double bonds with high functional group tolerance. apeiron-synthesis.com In the context of C15 acetogenins, cross-metathesis is a key strategic reaction for coupling the complex core of the molecule, such as the tetrahydropyran or tetrahydrofuran ring system, with the terminal side-chain.

While a total synthesis of this compound explicitly detailing a cross-metathesis step is not prominently featured in survey literature, its application is a cornerstone in the synthesis of numerous, structurally analogous acetogenins. For example, a unified, highly diastereoselective total synthesis of several bis-THF C15 acetogenins lists cross-metathesis as one of its salient features for installing the side-chain. researchgate.net Similarly, the total synthesis of (3Z)- and (3E)-elatenynes employs a cross-metathesis protocol for the stereoselective introduction of the C(10)–C(15) unit. rsc.org These syntheses often utilize robust ruthenium-based catalysts, such as Grubbs' second-generation catalyst, to connect advanced fragments, demonstrating the reaction's reliability in late-stage functionalization. mdpi.com The widespread use of CM in the broader family of acetogenin syntheses strongly indicates its applicability and strategic importance for the efficient construction of this compound. nih.govmdpi.com

Synthesis of Analogs and Stereoisomers for Stereochemical Confirmation and Research Purposes

The synthesis of analogs and stereoisomers of a natural product is crucial for unambiguously confirming its three-dimensional structure and for enabling structure-activity relationship (SAR) studies. This compound, with its multiple stereocenters, presents a significant stereochemical puzzle that synthesis can solve. For instance, the core of this compound features a 2,6-disubstituted tetrahydropyran (THP) ring with a trans relationship between the substituents. mdpi.com Synthetic strategies have been developed to allow for substrate-controlled access to both 2,6-cis- and 2,6-trans-disubstituted THP rings, enabling the creation of diastereomers for comparative analysis. rsc.org

This approach was demonstrated powerfully in the structural confirmation of the related compound notoryne. Researchers synthesized a large set of 32 possible diastereomers to challenge and validate computational methods for structure prediction. rsc.org By comparing the NMR spectroscopic data of the synthesized isomers with that of the natural isolate, the correct structure was unequivocally identified. rsc.org This highlights how synthesizing a range of stereoisomers serves as the ultimate proof of structure.

The synthesis of analogs also allows for the exploration of the chemical space around the natural product. Compounds closely related to this compound, such as sagonenyne, feature a similar chemical formula but differ in their stereochemistry, possessing a syn orientation in the THP ring linkage. mdpi.comresearchgate.net The ability to selectively synthesize these different stereoisomers is fundamental for research into their biosynthetic pathways and potential biological activities. researchgate.net

| Compound | Core Ring Structure | Key Stereochemical Feature | Reference |

|---|---|---|---|

| This compound | Tetrahydropyran (THP) | 9,13-trans THP ring | mdpi.com |

| Sagonenyne | Tetrahydropyran (THP) | 9,13-syn (cis) THP ring linkage | researchgate.net |

| Notoryne | 2,2′-Bifuranyl | Contains six stereocenters; multiple diastereomers synthesized | rsc.org |

| (3Z)-Elatenyne | bis-Tetrahydrofuran (bis-THF) | Adjacent bis-THF rings | rsc.org |

Challenges and Future Directions in Synthetic Accessibility and Efficiency

Despite advances, the total synthesis of this compound remains a complex undertaking, presenting several challenges that are the focus of ongoing research. A primary difficulty lies in the stereocontrolled installation of multiple functional groups, particularly the halogens, onto the flexible carbon skeleton. researchgate.net Achieving high diastereoselectivity during cyclization to form the tetrahydropyran ring is another significant hurdle.

Future directions in the field are aimed at overcoming these obstacles to improve synthetic accessibility and efficiency. Key areas of development include:

Novel Cyclization Methods: The development of highly efficient and stereoselective reactions for constructing the core ring system is a major goal. For example, a DBU-promoted sequential isomerization/intramolecular oxa-Michael addition has been reported as a highly effective method for creating pyrano-lactone structures, a strategy that could be adapted for this compound's core. uga.edu

Advanced Halogenation Techniques: Creating more predictable and selective methods for halogenation is critical. This includes designing substrate-catalyst pairings that can overcome inherent substrate biases and prevent undesired side reactions. researchgate.net

Computational Chemistry Integration: The increasing use of computational methods to predict reaction outcomes and spectroscopic data is proving invaluable. rsc.org Integrating these predictive tools with synthetic planning can help in devising more efficient routes and in rapidly confirming the structures of intermediates and final products, thereby reducing the trial-and-error nature of complex synthesis.

The continued development in these areas promises to make this compound and other complex marine natural products more readily accessible for further biological and medicinal investigation.

Ecological and Biological Roles Academic Research Context

Role as Marine Chemical Defense Metabolites

Marine organisms, including red algae, have evolved sophisticated chemical defense mechanisms to deter herbivores, compete with other organisms, and protect against pathogens and fouling. geomar.devims.edusi.edunih.govoatext.comcarsten-thoms.net C15 acetogenins, including Scanlonenyne as a member of this class, are recognized as important chemical defense metabolites in their marine environment. researchgate.netoatext.comscialert.net The halogenation often found in these compounds contributes to their bioactivity and their role in the ecosystem. scialert.netuanl.mx Studies on various marine organisms, including algae and cyanobacteria, have demonstrated that secondary metabolites can function as feeding deterrents against a range of grazers. vims.edusi.edunih.gov While specific studies focusing solely on this compound's defensive role are not detailed in the provided information, the broader class of halogenated C15 acetogenins from Laurencia species is widely implicated in chemical defense against predation and other ecological pressures. researchgate.netoatext.comscialert.net

Interactions within Marine Ecosystems and Chemical Ecology

Chemical ecology in marine environments explores the production and interaction of bioactive molecules that influence organism behavior and function. geomar.demdpi.comrsc.org Marine natural products, such as C15 acetogenins, play crucial roles in mediating interactions between organisms and their environment. geomar.demdpi.com These interactions can include chemical defense against herbivores, competitors, and pathogens, as well as potential roles in communication or other ecological processes. geomar.demdpi.comrsc.org The diverse structures of C15 acetogenins found in Laurencia contribute to the chemical diversity within marine ecosystems and influence the structure and dynamics of associated communities. researchgate.netresearchgate.netnih.govresearchgate.netscielo.br The presence of these metabolites in sea hares that feed on Laurencia also highlights their transfer through the food chain and their continued potential ecological roles in the consumer organism. researchgate.net Understanding these chemically-mediated interactions is vital for comprehending marine ecosystem functioning and biodiversity. mdpi.com

General Biological Activity Profiles of C15 Acetogenins (Research Perspectives, excluding specific dosage, safety, or human clinical trial data)

Research into the biological activities of C15 acetogenins from marine algae has revealed a range of effects in various in vitro contexts. researchgate.netresearchgate.netnih.govresearchgate.netphcog.com These investigations contribute to the academic understanding of the potential bioactivity of these natural products.

Antimicrobial Research Contexts (e.g., against bacteria, fungi)

C15 acetogenins isolated from red algae, including Laurencia species, have been explored for their antimicrobial properties in research settings. Extracts and isolated compounds have demonstrated activity against various microorganisms, including bacteria and fungi. researchgate.netresearchgate.netnih.gov For instance, some Laurencia species extracts have shown antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa in laboratory assays. nih.govscialert.netuanl.mx This suggests a potential role for these compounds in defending the producing organism against microbial colonization or infection. researchgate.netresearchgate.netnih.gov

Antioxidant Research Contexts

Studies have also investigated the antioxidant activities of extracts and compounds derived from marine algae rich in acetogenins. researchgate.netscialert.netuanl.mxkau.edu.sa Antioxidant activity is typically evaluated through in vitro assays that measure the ability of a substance to scavenge free radicals. scialert.netuanl.mx Some Laurencia species extracts containing C15 acetogenins have exhibited radical scavenging activity in these research contexts. scialert.netuanl.mxkau.edu.sa This observed antioxidant potential contributes to the broader understanding of the biological properties associated with this class of marine natural products.

Cytotoxic Research Contexts (e.g., against specific cell lines, in vitro only)

The cytotoxic potential of C15 acetogenins has been a subject of academic research, primarily through in vitro studies on various cell lines. researchgate.netresearchgate.netnih.govscialert.netuanl.mxkau.edu.sa Extracts and isolated acetogenins from Laurencia species have shown cytotoxic effects against different cancer cell lines, such as HeLa (cervix adenocarcinoma) and MCF-7 (breast cancer), as well as other cell lines like Vero (kidney epithelial cells). researchgate.netscialert.netuanl.mxkau.edu.sa These studies typically report half-maximal inhibitory concentration (IC50) values, indicating the concentration at which the compound inhibits cell growth by 50% in the laboratory setting. scialert.netuanl.mxkau.edu.sa Research in this area aims to understand the mechanisms of action and the potential of these compounds as leads for further investigation in a controlled research environment. researchgate.net

Conclusion and Future Research Perspectives

Current Gaps in Understanding Scanlonenyne Biosynthesis and Functional Mechanisms

Despite the progress in isolating and synthesizing this compound, significant gaps remain in fully understanding its biological synthesis and mechanisms of action. The precise enzymatic pathway leading from a fatty acid precursor to the complex cyclic and halogenated structure of this compound is not yet fully elucidated. Identifying the specific halogenases, cyclases, and other enzymes involved is crucial for understanding how this molecule is produced in nature. Furthermore, while Laurencia acetogenins are known for various bioactivities, the specific biological role and target(s) of this compound within its native organism or in ecological interactions remain largely unknown. Understanding its functional mechanisms requires detailed biological assays and potentially target identification studies.

Potential Avenues for Advanced Research (e.g., Chemoenzymatic Synthesis, Biosynthetic Pathway Engineering)

Future research on this compound can leverage advanced techniques in chemistry and biology. Chemoenzymatic synthesis, which combines chemical and enzymatic steps, offers a powerful approach to synthesize complex natural products like this compound more efficiently and stereoselectively. nih.gov Enzymes from the proposed biosynthetic pathway, once identified, could be utilized in vitro for specific transformations. Biosynthetic pathway engineering, on the other hand, involves manipulating the genes responsible for this compound production in the source organism or a heterologous host. nih.govjennystanford.com This could potentially lead to increased production of this compound, the generation of structural analogs with altered properties, or the activation of silent biosynthetic gene clusters. nih.govjennystanford.comnih.gov Genome mining approaches can help identify potential gene clusters involved in this compound biosynthesis, providing targets for such engineering efforts. nih.gov

Methodological Advancements Impacting Future Studies of Complex Natural Products

Advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, particularly hyphenated techniques like HPLC-NMR and HPLC-MS, continue to be vital for the isolation and structural elucidation of complex natural products like this compound, even from limited sample quantities. core.ac.ukcabidigitallibrary.orgmdpi.comnih.govmdpi.com Computational methods, including molecular modeling and in silico analysis, are increasingly important for predicting structures, understanding reaction mechanisms, and potentially identifying biological targets. nih.govfrontiersin.org The integration of experimental and computational approaches, along with developments in areas like metabolomics and synthetic biology, will significantly impact future studies of this compound and other complex natural products, accelerating their discovery, characterization, and the exploration of their potential applications. nih.govnih.govmdpi.comfrontiersin.org

Q & A

Q. What frameworks support ethical data sharing in multi-institutional studies on this compound?

- Methodological Answer : Draft data-sharing agreements that define ownership, access tiers, and embargo periods. Use anonymized identifiers for sensitive data (e.g., patient-derived samples). Follow FAIR principles and cite precedents from collaborative consortia (e.g., Structural Genomics Consortium) in publication ethics statements .

Tables for Reference

| Parameter | Technique | Key Metrics | Validation Method |

|---|---|---|---|

| Purity | HPLC | Peak area ratio, Retention time | Spiking with reference standard |

| Structural Confirmation | NMR/X-ray | Chemical shift, Crystallographic R-factor | Database comparison (CCDC) |

| Biological Activity | Cell-based assay | EC50, Z’-factor | Inter-lab replication |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.